molecular formula C12H14O B1596245 3,3,6-Trimethyl-1-indanone CAS No. 54484-71-8

3,3,6-Trimethyl-1-indanone

Cat. No. B1596245
CAS RN: 54484-71-8
M. Wt: 174.24 g/mol
InChI Key: BBBFALQBOTUYTC-UHFFFAOYSA-N
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Description

3,3,6-Trimethyl-1-indanone is a chemical compound with the molecular formula C12H14O . It has an average mass of 174.239 Da and a monoisotopic mass of 174.104462 Da . This compound is primarily used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 3,3,6-Trimethyl-1-indanone consists of 12 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . The structure can be further analyzed using tools like Java or Javascript .

Safety and Hazards

Safety data sheets suggest that exposure to 3,3,6-Trimethyl-1-indanone should be minimized. If inhaled or ingested, medical attention should be sought immediately . It’s recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation when handling this compound .

properties

IUPAC Name

3,3,6-trimethyl-2H-inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-4-5-10-9(6-8)11(13)7-12(10,2)3/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBFALQBOTUYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CC2=O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344115
Record name 3,3,6-Trimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,6-Trimethyl-1-indanone

CAS RN

54484-71-8
Record name 3,3,6-Trimethyl-1-indanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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